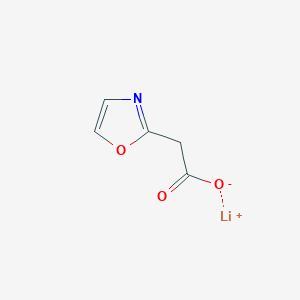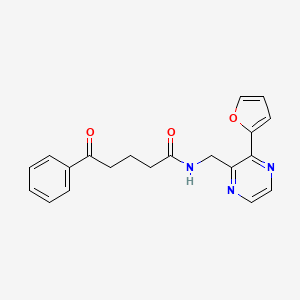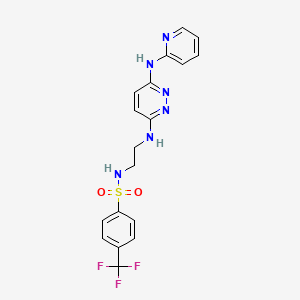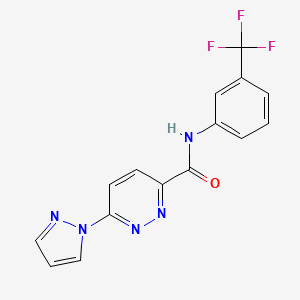
Lithium;2-(1,3-oxazol-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Lithium;2-(1,3-oxazol-2-yl)acetate” is a chemical compound utilized in scientific research. It has a molecular weight of 133.03 . Its versatility allows for diverse applications, ranging from studying its electrochemical properties to exploring potential medicinal properties.
Synthesis Analysis
The synthesis of oxazoline-based compounds like “Lithium;2-(1,3-oxazol-2-yl)acetate” has been a subject of interest in synthetic organic chemistry . Various synthetic protocols of oxazolines have been classified based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis
The InChI code for “Lithium;2-(1,3-oxazol-2-yl)acetate” is1S/C5H5NO3.Li/c7-5(8)3-4-6-1-2-9-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1 . This indicates that it is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Chemical Reactions Analysis
Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . It was first synthesized in 1884 . A novel protocol for ruthenium(II) catalyzed synthesis of 2-oxazolines was designed by the reaction of ethanolamine and aryl nitriles using 4 mol% [RuCl(CO)(PPh 3)2(L)] as the most effective catalyst under neat conditions .科学的研究の応用
Metalation of Oxazoles and Benzoxazoles
“Lithium;2-(1,3-oxazol-2-yl)acetate” is used in the metalation of oxazoles and benzoxazoles . This process includes the synthesis of oxazoles and benzoxazoles, metal-mediated deprotonations, metal-catalyzed cross-coupling reactions, and other miscellaneous reactions .
Synthesis of Oxazoles and Benzoxazoles
This compound plays a crucial role in the metal-mediated synthesis of oxazoles and benzoxazoles . It is involved in organometal-mediated deprotonations, halogen–metal exchange, and classic cross-coupling reactions .
Biological Activities of Oxazole Derivatives
Oxazole, a five-membered heterocycle present in many complex and biologically active natural and unnatural products, has a wide spectrum of biological activities . “Lithium;2-(1,3-oxazol-2-yl)acetate” is used in the synthesis of various oxazole derivatives .
Antimicrobial Activities
Oxazole derivatives synthesized using “Lithium;2-(1,3-oxazol-2-yl)acetate” have shown significant antimicrobial potential against various pathogens .
Anticancer Activities
Oxazole derivatives are also known for their anticancer activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .
Antitubercular Activities
Oxazole derivatives have shown promising antitubercular activities . These derivatives are synthesized using “Lithium;2-(1,3-oxazol-2-yl)acetate” as an intermediate .
Anti-inflammatory Activities
Oxazole derivatives are known for their anti-inflammatory activities . The synthesis of these derivatives involves the use of "Lithium;2-(1,3-oxazol-2-yl)acetate" .
Antioxidant Activities
Oxazole derivatives have demonstrated antioxidant activities . “Lithium;2-(1,3-oxazol-2-yl)acetate” is used in the synthesis of these derivatives .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
lithium;2-(1,3-oxazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3.Li/c7-5(8)3-4-6-1-2-9-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOCKBOEYBVYKQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=COC(=N1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4LiNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one](/img/structure/B2433368.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2433370.png)



![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2433378.png)
![N-benzyl-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide](/img/structure/B2433379.png)
![[1-(2-Aminoethyl)cyclopropyl]methanol](/img/structure/B2433380.png)
![(Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2433381.png)

![8-methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2433383.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)benzoic acid](/img/structure/B2433385.png)
![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B2433386.png)